

# detailed protocol for nitration of 2,5-dichlorobenzoic acid

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## Compound of Interest

Compound Name: 2,5-Dichloro-3-nitrobenzoic acid

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## Application Notes and Protocols

Topic: Detailed Protocol for the Nitration of 2,5-Dichlorobenzoic Acid

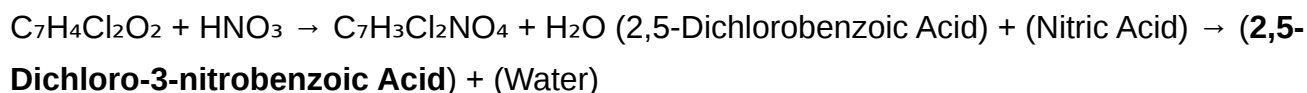
### Introduction

**2,5-Dichloro-3-nitrobenzoic acid** is a significant chemical intermediate, notably utilized in the synthesis of herbicides such as Dinoben and Amiben.[1] The nitration of 2,5-dichlorobenzoic acid is a standard method for its production, typically employing a mixture of concentrated nitric and sulfuric acids.[2] This document provides a comprehensive protocol for this synthesis, including detailed procedural steps, purification methods, and expected outcomes.

### Reaction Scheme

The nitration of 2,5-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution reaction, where the nitro group (NO<sub>2</sub>) is introduced onto the benzene ring.

Chemical Equation:



### Experimental Protocol

This protocol is based on a 5-mole scale synthesis of **2,5-dichloro-3-nitrobenzoic acid**.[3]

#### Materials and Equipment:

- 2,5-Dichlorobenzoic acid: 950 g (5 moles)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ): 6.5 L (6 L for suspension, 500 g for nitrating mixture)[3]
- Concentrated nitric acid ( $\text{HNO}_3$ , D=1.5): 400 g[3]
- Ice: 40 kg[3]
- Water: 20 L for washing[3]
- Acetonitrile/water (9:1): 1.7 L for recrystallization[3]
- Large reaction vessel (e.g., 10 L jacketed reactor)
- Dropping funnel
- Mechanical stirrer
- Thermometer
- Ice bath
- Buchner funnel and filtration flask
- Drying oven

#### Procedure:

- Preparation of the Suspension: In a large reaction vessel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[3]
- Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid.[3] Cool this mixture before use.
- Nitration Reaction:

- Cool the suspension of 2,5-dichlorobenzoic acid to a temperature between 5°C and 10°C using an ice bath.[3]
- Slowly add the prepared nitrating mixture dropwise to the cooled suspension while stirring vigorously.[3] Maintain the reaction temperature between 5°C and 10°C throughout the addition.[3]
- After the addition is complete, continue to stir the reaction mixture for 15 hours at a temperature of 20°-25°C.[3]
- Work-up and Isolation:
  - Carefully pour the reaction mixture onto 40 kg of ice with stirring to precipitate the crude product.[3]
  - Filter the resulting precipitate using a Buchner funnel.[3]
  - Wash the collected solid with 20 L of water to remove residual acids.[3]
  - Dry the crude product.[3]
- Purification:
  - Recrystallize the dried crude product from 1.7 L of a 9:1 acetonitrile/water mixture to obtain the purified **2,5-dichloro-3-nitrobenzoic acid**. [3]
  - The final product should be colorless crystals.[3]

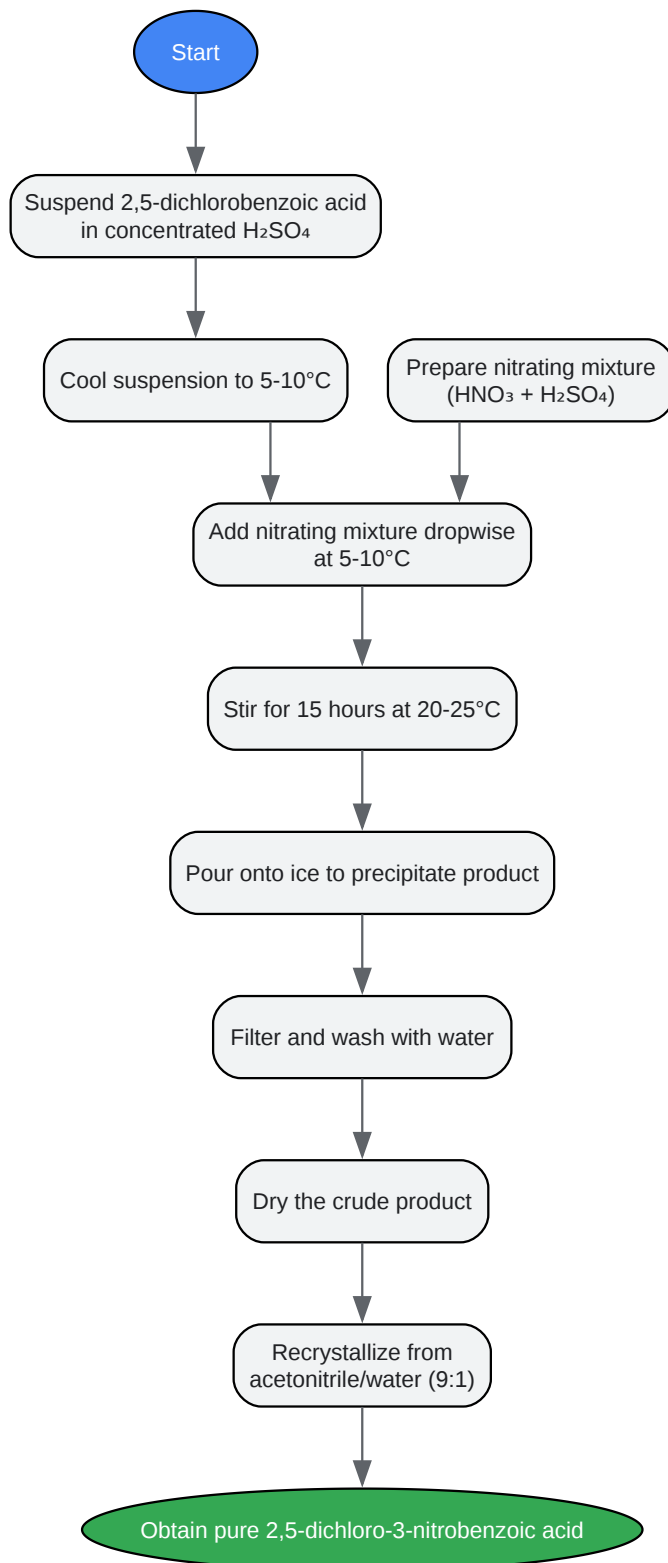
## Data Presentation

The following table summarizes the quantitative data for the nitration of 2,5-dichlorobenzoic acid.

Parameter	Value
Starting Material	950 g (5 moles) of 2,5-dichlorobenzoic acid[3]
Nitrating Agents	400 g HNO <sub>3</sub> and 500 g H <sub>2</sub> SO <sub>4</sub> [3]
Solvent	6 L concentrated H <sub>2</sub> SO <sub>4</sub> [3]
Reaction Temperature	5°C to 10°C (addition), 20°-25°C (stirring)[3]
Reaction Time	15 hours[3]
Product Yield	990 g (84% of theoretical yield)[3]
Product Melting Point	216°-218°C (with decomposition)[3]
Product Appearance	Colorless crystals[3]

## Mandatory Visualization

## Experimental Workflow for the Nitration of 2,5-Dichlorobenzoic Acid

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## References

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